Carbinoxamine hydrochloride
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Overview
Description
Carbinoxamine hydrochloride is a first-generation antihistamine and anticholinergic agent. It is primarily used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . This compound is a histamine antagonist, specifically an H1-antagonist, which means it competes with free histamine for binding at H1-receptor sites, thereby reducing the negative symptoms brought on by histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbinoxamine hydrochloride can be synthesized via the α-C(sp3)–H 2-pyridylation of O, S, or N-containing compounds. This process involves the use of non-donor acceptor type super organoreductants and sulfoxide- or sulfide hydrogen atom transfer reagents . The reaction conditions typically include the use of visible light irradiation and a recyclable organic photoreductant, such as CBZ6, in the presence of sulfoxides or sulfides .
Industrial Production Methods
Industrial production methods for this compound often involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and purification of the compound . These methods ensure the compound’s purity and consistency, which are crucial for its pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Carbinoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbinoxamine N-oxide, while reduction could produce a dechlorinated derivative .
Scientific Research Applications
Carbinoxamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and anticholinergic agents.
Biology: Researchers study its effects on histamine receptors and its role in allergic reactions.
Mechanism of Action
Carbinoxamine hydrochloride competes with free histamine for binding at H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This antagonistic action reduces the negative symptoms brought on by histamine binding, such as inflammation, itching, and increased mucus production . The compound’s anticholinergic properties also contribute to its effectiveness in treating allergic conditions by reducing the activity of the parasympathetic nervous system .
Comparison with Similar Compounds
Carbinoxamine hydrochloride is often compared with other first-generation antihistamines, such as:
Chlorpheniramine: Similar to this compound, chlorpheniramine is an H1-antagonist used to treat allergic conditions.
Diphenhydramine: Another first-generation antihistamine, diphenhydramine is known for its sedative effects.
Clemastine: Clemastine is also an H1-antagonist with anticholinergic properties.
This compound’s uniqueness lies in its combination of antihistamine and anticholinergic effects, making it effective for a broad range of allergic conditions .
Properties
CAS No. |
6033-93-8 |
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Molecular Formula |
C16H20Cl2N2O |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;/h3-10,16H,11-12H2,1-2H3;1H |
InChI Key |
QXDXEJNSYADHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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